molecular formula C22H24ClN3O B4508379 N-(1-benzylpiperidin-4-yl)-2-(4-chloro-1H-indol-1-yl)acetamide CAS No. 1144443-05-9

N-(1-benzylpiperidin-4-yl)-2-(4-chloro-1H-indol-1-yl)acetamide

Cat. No.: B4508379
CAS No.: 1144443-05-9
M. Wt: 381.9 g/mol
InChI Key: TVFMOIOLWWCOMI-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-(4-chloro-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzylpiperidine moiety and a chloroindole group. Compounds of this nature are often studied for their potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(4-chloro-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Benzylpiperidine Intermediate: This step involves the reaction of piperidine with benzyl chloride under basic conditions to form 1-benzylpiperidine.

    Synthesis of the Chloroindole Intermediate: 4-chloroindole can be synthesized through the chlorination of indole using a chlorinating agent such as thionyl chloride.

    Coupling Reaction: The final step involves the coupling of the benzylpiperidine intermediate with the chloroindole intermediate in the presence of an acylating agent such as acetyl chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-(4-chloro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with biological targets.

    Medicine: Investigated for potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(4-chloro-1H-indol-1-yl)acetamide would depend on its specific biological targets and pathways. Generally, compounds of this nature may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-2-(4-fluoro-1H-indol-1-yl)acetamide
  • N-(1-benzylpiperidin-4-yl)-2-(4-bromo-1H-indol-1-yl)acetamide
  • N-(1-benzylpiperidin-4-yl)-2-(4-methyl-1H-indol-1-yl)acetamide

Uniqueness

N-(1-benzylpiperidin-4-yl)-2-(4-chloro-1H-indol-1-yl)acetamide is unique due to the presence of the chloro group in the indole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs with different substituents.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(4-chloroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O/c23-20-7-4-8-21-19(20)11-14-26(21)16-22(27)24-18-9-12-25(13-10-18)15-17-5-2-1-3-6-17/h1-8,11,14,18H,9-10,12-13,15-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFMOIOLWWCOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CN2C=CC3=C2C=CC=C3Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101163197
Record name 1H-Indole-1-acetamide, 4-chloro-N-[1-(phenylmethyl)-4-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144443-05-9
Record name 1H-Indole-1-acetamide, 4-chloro-N-[1-(phenylmethyl)-4-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1144443-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-acetamide, 4-chloro-N-[1-(phenylmethyl)-4-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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